

# literature review on 2-Methyl-5,6,7,8-tetrahydroquinoline

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## Compound of Interest

Compound Name: 2-Methyl-5,6,7,8-tetrahydroquinoline

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An In-depth Technical Guide to **2-Methyl-5,6,7,8-tetrahydroquinoline**: Synthesis, Properties, and Applications

## Introduction

**2-Methyl-5,6,7,8-tetrahydroquinoline** is a heterocyclic compound featuring a quinoline core with a partially saturated pyridine ring. This structural motif is of significant interest in the fields of medicinal chemistry, materials science, and catalysis.[1][2] The tetrahydroquinoline scaffold is a prominent feature in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurotropic properties.[1][3] The presence of a methyl group at the 2-position and the chiral center that can be introduced at the 8-position provide opportunities for structural modifications that can fine-tune the molecule's steric and electronic properties, leading to a diverse array of compounds with unique reactivity and potential applications.[1][4]

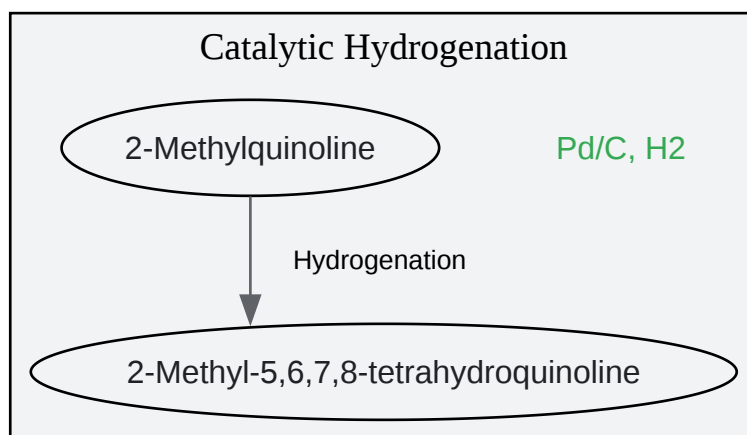
This technical guide provides a comprehensive overview of **2-methyl-5,6,7,8-tetrahydroquinoline**, intended for researchers, scientists, and drug development professionals. It covers the core aspects of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.

## Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

The synthesis of **2-methyl-5,6,7,8-tetrahydroquinoline** and its derivatives can be achieved through several synthetic routes. The most common approach involves the catalytic hydrogenation of 2-methylquinoline (quinaldine).<sup>[1][5]</sup> More complex strategies, such as the Kröhnke annulation, offer alternative pathways to construct the tetrahydroquinoline core.<sup>[6][7]</sup>

### Catalytic Hydrogenation of 2-Methylquinoline

A prevalent method for the synthesis of **2-methyl-5,6,7,8-tetrahydroquinoline** is the catalytic hydrogenation of 2-methylquinoline. This reaction typically involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired product.<sup>[8]</sup>



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Caption: Catalytic hydrogenation of 2-methylquinoline.

### Experimental Protocol: Synthesis via Catalytic Hydrogenation

The following protocol is a representative example of the synthesis of **2-methyl-5,6,7,8-tetrahydroquinoline** via catalytic hydrogenation.

Materials:

- 2-Methylquinoline (quinaldine)
- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol (or a suitable solvent)
- Hydrogen gas
- High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

- In a high-pressure reactor, dissolve 2-methylquinoline in ethanol.
- Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
- Seal the reactor and purge it with nitrogen gas to remove any air.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
- Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with ethanol to recover any residual product.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **2-methyl-5,6,7,8-tetrahydroquinoline**.

# Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of **2-methyl-5,6,7,8-tetrahydroquinoline**.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	[5]
Molar Mass	147.221 g/mol	[5]
Appearance	Colorless oil	[5]
Boiling Point	125 °C at 17 Torr	[5]
CAS Number	1780-19-4	[5]

## Spectroscopic Data

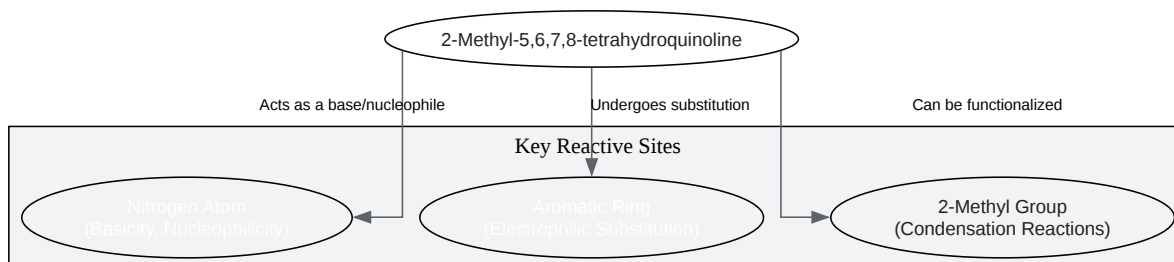
**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **2-methyl-5,6,7,8-tetrahydroquinoline** exhibits characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group. The chemical shifts and coupling patterns provide valuable information about the structure of the molecule. For example, in a related chiral derivative, the protons on the saturated ring appear as multiplets in the range of 1.69-2.78 ppm, while the aromatic protons appear as doublets and double doublets between 7.05 and 8.40 ppm.[9]

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. For a 2-methyl substituted tetrahydroquinoline derivative, typical chemical shifts for the aliphatic carbons are observed in the range of 19-35 ppm, while the aromatic carbons appear between 121 and 158 ppm.[9]

**Mass Spectrometry:** The mass spectrum of 5,6,7,8-tetrahydroquinolines is characterized by fragment ions resulting from the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methylene group (M-16).[10] The 5,6,7,8-isomer can be distinguished from the 1,2,3,4-isomer by an intense peak at M-28, corresponding to the loss of ethylene.[10]

## Chemical Reactivity

The chemical reactivity of **2-methyl-5,6,7,8-tetrahydroquinoline** is dictated by the presence of the basic nitrogen atom, the aromatic ring, and the reactive 2-methyl group.



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Caption: Key reactive sites of **2-methyl-5,6,7,8-tetrahydroquinoline**.

## Reactions at the Nitrogen Atom

The nitrogen atom in the tetrahydroquinoline ring is basic and nucleophilic, allowing it to participate in reactions such as protonation, alkylation, and acylation.

## Reactions of the Aromatic Ring

The aromatic portion of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the activating effect of the fused saturated ring and the nitrogen atom.

## Reactions of the 2-Methyl Group

The methyl group at the 2-position is activated by the adjacent nitrogen atom and can participate in condensation reactions. For instance, it can react with formaldehyde in the presence of a secondary amine hydrochloride to form a vinyl group, yielding 2-vinyl-5,6,7,8-tetrahydroquinoline.<sup>[11][12]</sup> This reactivity is a key feature for further functionalization of the molecule.

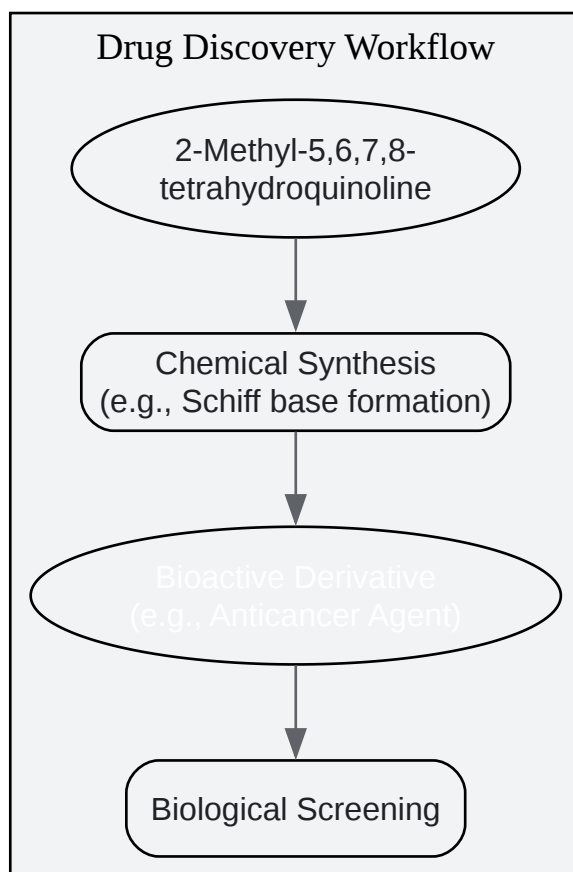
## Applications

**2-Methyl-5,6,7,8-tetrahydroquinoline** and its derivatives have found applications in several areas, most notably in medicinal chemistry and asymmetric catalysis.

## Medicinal Chemistry

The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.<sup>[3]</sup> Derivatives of **2-methyl-5,6,7,8-tetrahydroquinoline** have been synthesized and evaluated for their potential as therapeutic agents.

- **Antiproliferative and Anticancer Activity:** A number of 8-substituted **2-methyl-5,6,7,8-tetrahydroquinoline** derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines.<sup>[4][13]</sup> Some of these compounds have been found to induce mitochondrial membrane depolarization and cellular ROS production in cancer cells.<sup>[4][13]</sup> Other studies on substituted 2-methyl-1,2,3,4-tetrahydroquinolines have also demonstrated selective anticancer activity.<sup>[14]</sup>



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Caption: Role in the discovery of bioactive compounds.

## Asymmetric Catalysis

Chiral derivatives of **2-methyl-5,6,7,8-tetrahydroquinoline**, particularly those with a stereocenter at the 8-position, have been employed as ligands in transition metal-catalyzed asymmetric reactions.[1][9] For example, chiral diamines based on the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines.[9]

## Corrosion Inhibition

Quinoline and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[15][16] The nitrogen atom and the planar aromatic structure facilitate adsorption onto the metal surface, forming a protective layer that inhibits corrosion.

While specific studies on **2-methyl-5,6,7,8-tetrahydroquinoline** as a corrosion inhibitor are limited, its structural features suggest potential in this application.<sup>[17]</sup>

## Experimental Protocol: Synthesis of a Schiff Base Derivative

The following protocol describes the synthesis of a Schiff base from (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, a derivative of the title compound, which is a common step in the synthesis of biologically active molecules.<sup>[4]</sup>

### Materials:

- (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
- An appropriate aldehyde (e.g., salicylaldehyde)
- Ethanol
- Dichloromethane

### Procedure:

- Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).
- Cool the solution to 0 °C in an ice bath.
- Add the aldehyde (1 equivalent) dropwise to the cooled solution with stirring.
- Continue stirring the reaction mixture at 0 °C for 8 hours.
- After 8 hours, add water (5 mL) to the reaction mixture.
- Extract the aqueous solution with dichloromethane (3 x 10 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the Schiff base product. The product may not require further purification.

## Conclusion

**2-Methyl-5,6,7,8-tetrahydroquinoline** is a valuable heterocyclic compound with a rich chemistry and a growing number of applications. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the development of new molecules with interesting properties. The demonstrated utility of its derivatives in medicinal chemistry and asymmetric catalysis highlights the importance of this scaffold in contemporary chemical research. Further exploration of its potential in areas such as materials science and corrosion inhibition is warranted and is expected to uncover new and exciting applications for this versatile molecule.

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